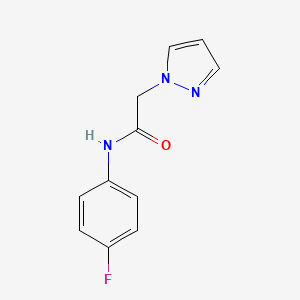
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme involved in many cellular processes, including cell growth, metabolism, and gene expression. H-89 has been widely used in scientific research to investigate the role of PKA in various biological systems.
Mecanismo De Acción
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide acts as a competitive inhibitor of the catalytic subunit of PKA, preventing the enzyme from phosphorylating its target proteins. This results in a range of downstream effects, including changes in gene expression, cell growth, and metabolism.
Biochemical and physiological effects:
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channel activity. It has also been shown to affect the activity of other enzymes, such as protein kinase C and mitogen-activated protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide in lab experiments is its high selectivity for PKA. This allows researchers to specifically investigate the role of PKA in various biological systems without interfering with other signaling pathways. However, one limitation of using N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide. One area of interest is the development of more potent and selective PKA inhibitors for use in both basic and clinical research. Another area of interest is the investigation of the role of PKA in various diseases, such as cancer and neurological disorders. Finally, the use of N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide in combination with other drugs or therapies may provide new insights into the underlying mechanisms of disease and potential treatment options.
Métodos De Síntesis
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide can be synthesized via a multi-step process starting from commercially available materials. The first step involves the reaction of 4-isopropylphenylboronic acid with 5-bromoisoquinoline to form 5-(4-isopropylphenyl)isoquinoline. This intermediate is then treated with sulfur trioxide-trimethylamine complex to obtain the sulfonic acid derivative. Finally, the sulfonic acid derivative is reacted with ammonia to form N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide.
Aplicaciones Científicas De Investigación
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has been used extensively in scientific research to investigate the role of PKA in various biological systems. It has been shown to inhibit PKA activity in vitro and in vivo, leading to a range of physiological and biochemical effects.
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13(2)14-6-8-16(9-7-14)20-23(21,22)18-5-3-4-15-12-19-11-10-17(15)18/h3-13,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRSYCQDQPNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)




![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)


![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)